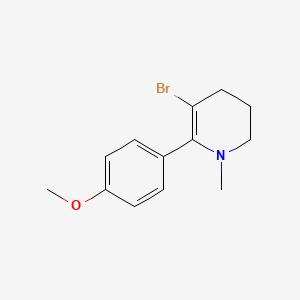
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.
Methylation: Addition of a methyl group at the 1-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Electrophilic aromatic substitution: for bromination and methoxylation.
Nucleophilic substitution: for introducing the methyl group.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.
科学研究应用
Chemistry
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
作用机制
The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, known for its basicity and nucleophilicity.
3-Bromopyridine: A simpler brominated derivative.
4-Methoxypyridine: A methoxylated derivative with different electronic properties.
Uniqueness
The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.
属性
CAS 编号 |
61214-42-4 |
|---|---|
分子式 |
C13H16BrNO |
分子量 |
282.18 g/mol |
IUPAC 名称 |
5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
MCXGUJHXLOWTSZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(=C1C2=CC=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)
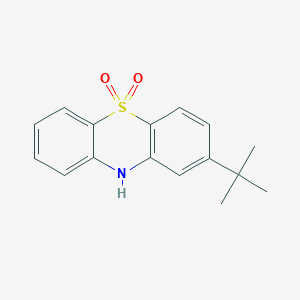
![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
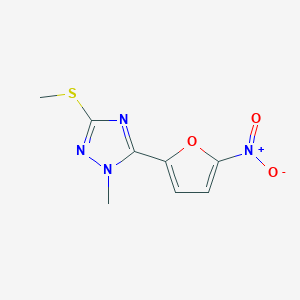
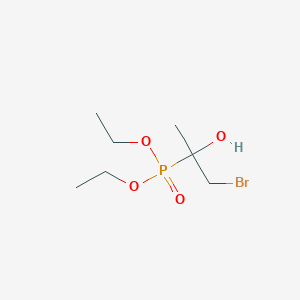
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
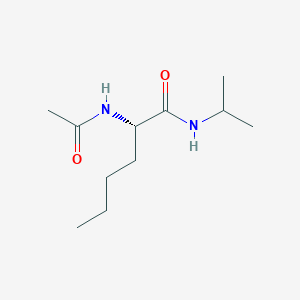
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,6-dimethyl-3-phenyl-](/img/structure/B14591921.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
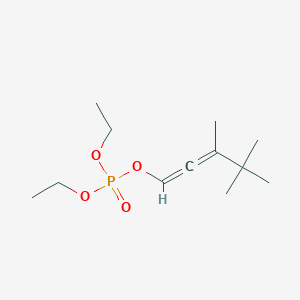
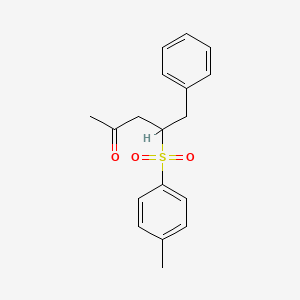
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
